Meta vs. Para Regioisomer: LogP and TPSA Differences
The computed XLogP of 3-(4-methyl-1H-pyrazol-1-yl)phenol is 1.9, reflecting a balanced partitioning profile that often translates into favourable cellular permeability while maintaining aqueous solubility. In contrast, its para-substituted regioisomer, 4-(4-methyl-1H-pyrazol-1-yl)phenol, exhibits a higher computed XLogP (2.1) and a lower TPSA (34.1 Ų), predicting a more lipophilic character with reduced hydrogen-bonding capacity [1][2]. The meta arrangement preserves a larger TPSA (38.1 Ų) and a different dipole vector, which are critical parameters for target engagement in protein binding pockets and for consistent pharmacokinetic behaviour across a series.
| Evidence Dimension | Computed Physicochemical Descriptors (XLogP, TPSA) |
|---|---|
| Target Compound Data | XLogP = 1.9; TPSA = 38.1 Ų |
| Comparator Or Baseline | 4-(4-methyl-1H-pyrazol-1-yl)phenol: XLogP = 2.1; TPSA = 34.1 Ų |
| Quantified Difference | ΔXLogP = -0.2; ΔTPSA = +4.0 Ų |
| Conditions | Computed descriptors using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms as implemented in PubChem (2025 release) |
Why This Matters
A TPSA difference of 4.0 Ų represents a meaningful gap in predicted passive membrane permeability and hydrogen-bonding capability; medicinal chemistry programmes that have optimised a lead series around the meta-phenol scaffold cannot simply substitute the para isomer without risking a loss of permeability or solubility.
- [1] PubChem Compound Summary for CID 64435649, 3-(4-methyl-1H-pyrazol-1-yl)phenol. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 64435648, 4-(4-methyl-1H-pyrazol-1-yl)phenol. National Center for Biotechnology Information (2025). View Source
